molecular formula C15H20O4 B1139153 Epoxymicheliolide

Epoxymicheliolide

Cat. No.: B1139153
M. Wt: 264.32 g/mol
InChI Key: IFWNFKWDSMXFLK-NCWRXGJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epoxymicheliolide is a naturally occurring sesquiterpene lactone derived from the plant Aucklandia lappa Decne. It is known for its anti-inflammatory and anticancer properties. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer and inflammatory disorders .

Mechanism of Action

Target of Action

Epoxymicheliolide (ECL) is a sesquiterpene lactone compound derived from the plant species Small White Chrysanthemum . The primary target of ECL is Histone H2B , a protein that plays a crucial role in the structural organization of chromatin in eukaryotic cells .

Mode of Action

ECL interacts with its target, Histone H2B, through a covalent modification at Lysine 46 (K46) . This modification recruits the E3 ubiquitin ligase RNF20 , which catalyzes the monoubiquitination of Histone H2B at Lysine 120 (K120) . This process disrupts the activation of pro-inflammatory signals mediated by AP-1 .

Biochemical Pathways

The interaction of ECL with Histone H2B affects the NF-κB/COX-2 signaling pathways . By inhibiting the activation of these pathways, ECL exerts its anti-inflammatory effects . Additionally, ECL has been found to inhibit the TAK1-NF-κB pathway and activate the Keap1-NRF2 signaling pathway in macrophages .

Pharmacokinetics

It is known that ecl is more stable under both acidic and alkaline conditions , which may influence its bioavailability.

Result of Action

The result of ECL’s action is the inhibition of neuroinflammation, both in vitro and in vivo . By disrupting the activation of pro-inflammatory signals, ECL effectively reduces inflammation . Moreover, ECL has been found to suppress tumor growth by inhibiting the activation of NF‑κB, suggesting its potential as a novel anticancer agent .

Action Environment

The action, efficacy, and stability of ECL can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of ECL, as it is known to be stable under both acidic and alkaline conditions . .

Biochemical Analysis

Biochemical Properties

Epoxymicheliolide plays a crucial role in biochemical reactions, particularly in the inhibition of inflammatory pathways. It interacts with enzymes such as IKKβ, targeting leucine residues 281 and 25, which are critical for the activation of the NF-κB/COX-2 signaling pathway . Additionally, this compound directly binds to histone H2B, modifying lysine 46 and recruiting E3 ubiquitin ligase RNF20 to promote monoubiquitination at lysine 120 . These interactions disrupt pro-inflammatory gene activation and contribute to its anti-inflammatory effects.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In renal cell carcinoma cells, it inhibits cell proliferation and induces apoptosis through the activation of mitochondria- and caspase-dependent pathways . Furthermore, this compound suppresses cell invasion and metastasis by inhibiting epithelial-mesenchymal transition . In microglia, it inhibits neuroinflammation by disrupting the recruitment of AP-1 to pro-inflammatory gene promoters . These effects highlight its potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. By targeting IKKβ and histone H2B, this compound inhibits the NF-κB/COX-2 signaling pathway and promotes histone monoubiquitination, respectively . These actions result in the suppression of pro-inflammatory gene expression and the induction of apoptosis in cancer cells. The compound’s ability to covalently modify lysine residues and recruit ubiquitin ligases underscores its multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under acidic and alkaline conditions, making it suitable for various experimental setups . Long-term studies have shown that this compound maintains its anti-inflammatory and anticancer properties over extended periods, with minimal degradation . These findings suggest that this compound is a stable and effective compound for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits inflammation and tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances, have been reported . These findings indicate that while this compound is generally well-tolerated, careful dosage optimization is necessary to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to inflammation and cancer. It interacts with enzymes such as IKKβ and histone H2B, influencing metabolic flux and metabolite levels . By inhibiting the NF-κB/COX-2 signaling pathway and promoting histone monoubiquitination, this compound modulates key metabolic processes that contribute to its therapeutic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its ability to bind to histone H2B suggests that it may be localized to the nucleus, where it can exert its effects on gene expression . Additionally, its stability under various conditions allows for efficient distribution within the body, enhancing its therapeutic potential.

Subcellular Localization

This compound is primarily localized to the nucleus, where it interacts with histone H2B and other nuclear proteins . This subcellular localization is crucial for its activity, as it allows the compound to directly influence gene expression and chromatin structure. The presence of targeting signals or post-translational modifications may further direct this compound to specific nuclear compartments, enhancing its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Epoxymicheliolide can be synthesized through several synthetic routes. One common method involves the extraction of the compound from the plant Aucklandia lappa Decne, followed by purification using chromatographic techniques . The synthetic route typically involves the oxidation of micheliolide to form this compound. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound. The use of bioreactors and advanced extraction technologies has further enhanced the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Epoxymicheliolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified functional groups. These derivatives often exhibit enhanced biological activities and are used in further research and development .

Scientific Research Applications

Epoxymicheliolide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in cancer, inflammatory diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

Epoxymicheliolide is structurally related to other sesquiterpene lactones such as parthenolide and micheliolide. it is more stable under acidic and alkaline conditions, making it a more suitable candidate for therapeutic applications . Similar compounds include:

This compound stands out due to its enhanced stability and broad spectrum of biological activities, making it a promising compound for further research and development.

Properties

IUPAC Name

(1R,3S,6S,10S,11S,12R)-12-hydroxy-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-8-9-4-5-14(3)15(19-14)7-6-13(2,17)11(15)10(9)18-12(8)16/h9-11,17H,1,4-7H2,2-3H3/t9-,10-,11-,13+,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWNFKWDSMXFLK-NCWRXGJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)C(=C)C(=O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does Epoxymicheliolide exert its anti-inflammatory effects?

A1: this compound (EMCL) primarily exhibits anti-inflammatory activity by targeting two key pathways:

  1. Inhibition of NF-κB Signaling: EMCL disrupts the NF-κB signaling cascade, a crucial pathway involved in inflammation. It achieves this by blocking the phosphorylation of TAK1 (Transforming growth factor-β-activated kinase 1) and IKKα/β (IκB kinase), ultimately preventing the degradation of IκBα (nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha) and subsequent translocation of NF-κB p50/p65 to the nucleus. [, ] This inhibition effectively suppresses the expression of pro-inflammatory mediators such as iNOS, COX2, IL-1β, IL-6, and TNF-α. [, ]
  2. Activation of Keap1-Nrf2 Signaling: EMCL activates the Keap1-Nrf2 antioxidant pathway, contributing to its anti-inflammatory effects. By directly interacting with Keap1 (Kelch-like ECH-associated protein 1), EMCL promotes the release and activation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a transcription factor that regulates antioxidant and cytoprotective genes. [] This activation ultimately leads to reduced intracellular reactive oxygen species (ROS) levels, mitigating oxidative stress and inflammation. []

Q2: What is the proposed mechanism of action for this compound in suppressing tumor growth?

A: Research suggests that this compound (EMCL) demonstrates anti-tumor activity primarily by inhibiting the NF-κB signaling pathway. [] EMCL effectively suppresses the expression of cyclooxygenase-2 (COX-2) by inhibiting the translocation of NF-κB p50/p65 and reducing NF-κB activity. [] This inhibition of COX-2, a key enzyme involved in inflammation and tumorigenesis, contributes to the suppression of tumor growth. [] Additionally, EMCL has been shown to induce apoptosis in cancer cells through the activation of the mitochondria- and caspase-dependent pathway. []

Q3: Are there any specific structural features of this compound that are crucial for its biological activities?

A: Yes, the α, γ-unsaturated lactone moiety present in the structure of this compound (EMCL) plays a crucial role in its anti-inflammatory effects. [] Studies using a thiol donor, β-mercaptoethanol, have demonstrated the significance of this structural feature. The presence of β-mercaptoethanol significantly diminished the inhibitory effects of EMCL on pro-inflammatory mediator production, suggesting that the α, γ-unsaturated lactone moiety is essential for its interaction with target proteins like TAK1 and Keap1. []

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